molecular formula C20H17F3N4O3S2 B2531483 4-ethoxy-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868974-08-7

4-ethoxy-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2531483
CAS RN: 868974-08-7
M. Wt: 482.5
InChI Key: IREKGXOEAILRSS-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic molecule that appears to be designed for biological activity, given its structural features which include a thiadiazole ring, a benzamide moiety, and a trifluoromethylphenyl group. These structural motifs are commonly found in molecules with potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been reported using microwave-assisted methods, which provide a rapid and efficient route to such molecules. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, which suggests that a similar approach could potentially be applied to the synthesis of 4-ethoxy-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide .

Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as these techniques are standard for characterizing newly synthesized organic compounds. The presence of the thiadiazole ring and the benzamide group can be inferred from characteristic peaks in the IR and NMR spectra, while the mass spectrum would provide the molecular weight and help confirm the presence of the trifluoromethyl group .

Chemical Reactions Analysis

While the specific chemical reactions of 4-ethoxy-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide are not detailed in the provided data, related compounds have been synthesized through reactions involving thiourea, thioformamide, and substituted thioureas. These reactions typically involve the formation of the thiadiazole ring, which is a key feature of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often predicted using computational methods, such as ADMET studies, to assess their drug-like behavior. The presence of the ethoxy group and the trifluoromethylphenyl group would influence the lipophilicity and potentially the oral bioavailability of the compound. The thiadiazole ring could contribute to the molecule's electronic properties and reactivity .

Relevant Case Studies

The provided papers do not include case studies on the specific compound . However, related compounds have been evaluated for their anticancer activity against various human cancer cell lines, and some have shown promising results, comparable to standard drugs like Adriamycin. Molecular docking studies have also been performed to predict the mechanism of action of these compounds . Additionally, SAR studies of related benzamide derivatives have identified potent inhibitors of stearoyl-CoA desaturase-1, an enzyme involved in fatty acid metabolism, which suggests potential therapeutic applications for the compound .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds incorporating 1,3,4-thiadiazole structures, akin to the queried chemical, demonstrate considerable antimicrobial and antifungal properties. For instance, some derivatives have shown good to moderate activity against various pathogenic bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobials [(Bektaş et al., 2007)], (Wardkhan et al., 2008).

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer activity, with some showing promising results against various cancer cell lines. This suggests that the 4-ethoxy-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide could potentially be explored for anticancer applications [(Ravinaik et al., 2021)].

Nematocidal Activity

Derivatives with a 1,3,4-thiadiazole amide moiety, similar in structural motif to the compound of interest, have been synthesized and shown to possess significant nematocidal activity against Bursaphelenchus xylophilus. These findings hint at the potential agricultural applications of such compounds as nematicides [(Liu et al., 2022)].

properties

IUPAC Name

4-ethoxy-N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3S2/c1-2-30-15-9-3-12(4-10-15)17(29)25-18-26-27-19(32-18)31-11-16(28)24-14-7-5-13(6-8-14)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREKGXOEAILRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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